Biochemical Potency: USP1-IN-4 Exhibits 31-Fold Lower IC50 Than ML323 in USP1/UAF1 Enzymatic Assays
USP1-IN-4 inhibits the USP1/UAF1 deubiquitinase complex with an IC50 of 2.44 nM . In comparison, the widely used tool compound ML323 exhibits an IC50 of 76 nM in the ubiquitin-rhodamine (Ub-Rho) assay . This represents a 31-fold difference in biochemical potency, indicating that USP1-IN-4 achieves comparable enzymatic inhibition at substantially lower concentrations.
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.44 nM |
| Comparator Or Baseline | ML323: 76 nM |
| Quantified Difference | 31-fold lower IC50 |
| Conditions | Target compound: USP1/UAF1 complex, 15-minute treatment, 0.0005–10 μM concentration range. Comparator: Ub-Rhodamine assay. |
Why This Matters
For researchers performing dose-response studies, USP1-IN-4 requires 31-fold lower concentration to achieve equivalent target engagement, affecting experimental design, DMSO carryover, and off-target risk assessment.
